

# 4-Chlorobenzamidine hydroiodide molecular weight and formula.

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## Compound of Interest

Compound Name: 4-Chlorobenzamidine hydroiodide

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An In-depth Technical Guide to **4-Chlorobenzamidine Hydroiodide** for Advanced Research

## Executive Summary

**4-Chlorobenzamidine hydroiodide** is a halogenated aromatic amidine that holds significant potential as a building block and research tool in medicinal chemistry and drug discovery. The presence of the benzamidine scaffold, a known pharmacophore, combined with a strategically placed chlorine atom on the phenyl ring, makes this compound a valuable precursor for synthesizing a diverse range of biologically active molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications, particularly in the development of enzyme inhibitors. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in a laboratory setting.

## Introduction: The Strategic Importance of the Benzamidine Moiety

The benzamidine functional group is a "privileged" scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with enzymes, particularly serine proteases, where it can mimic the guanidinium group of arginine. Its ability to form strong hydrogen bonds and salt bridges makes it an effective anchor for binding to the active sites of various protein targets.

Furthermore, the incorporation of a chlorine atom onto the aromatic ring is a well-established strategy in drug design.<sup>[1][2]</sup> The chloro-substituent can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its overall pharmacological profile.<sup>[1]</sup> **4-Chlorobenzamidine hydroiodide** combines these two key features, presenting itself as a versatile intermediate for creating targeted therapeutic agents.

## Physicochemical Properties

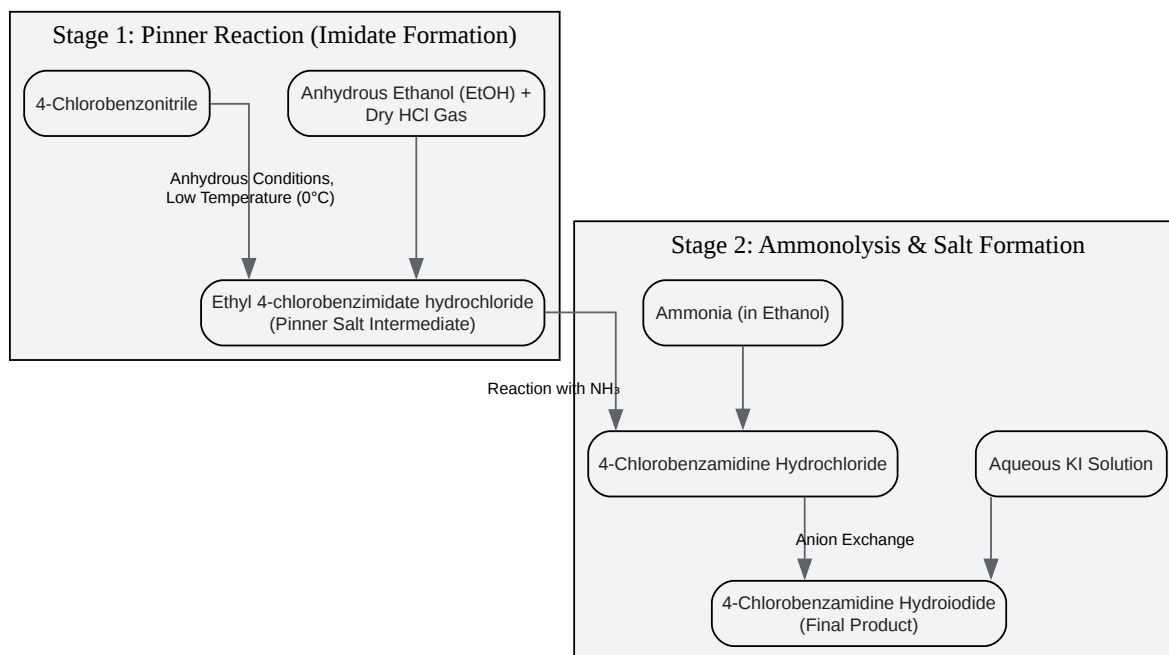
A clear understanding of a compound's fundamental properties is critical for its application in research and synthesis. The key identifiers and properties of **4-Chlorobenzamidine hydroiodide** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClIN <sub>2</sub>	<sup>[3]</sup>
Molecular Weight	282.51 g/mol	<sup>[4]</sup>
CAS Number	115297-57-9	<sup>[3][4]</sup>
IUPAC Name	4-chlorobenzenecarboximidamide;hydroiodide	<sup>[3]</sup>
Synonyms	4-chlorobenzimidamide hydroiodide, 4-chlorobenzamidine hydriodide	<sup>[3]</sup>
Appearance	Solid (form may vary)	<sup>[4]</sup>

## Synthesis of 4-Chlorobenzamidine Hydroiodide

While numerous methods exist for the synthesis of benzamidine derivatives, a common and reliable route proceeds from the corresponding benzonitrile.<sup>[5]</sup> The following protocol describes a plausible and widely utilized two-stage process: the Pinner reaction to form an imidate ester hydrochloride, followed by ammonolysis to yield the desired amidine salt.

## Synthetic Workflow Diagram



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Caption: Synthetic pathway for **4-Chlorobenzamidine Hydroiodide**.

## Experimental Protocol: Synthesis from 4-Chlorobenzonitrile

This protocol is a representative method adapted from standard organic synthesis procedures for creating amidine salts.

Materials:

- 4-Chlorobenzonitrile
- Anhydrous Ethanol

- Dry Hydrogen Chloride (gas)
- Anhydrous Diethyl Ether
- Ammonia solution in Ethanol (e.g., 2M)
- Potassium Iodide (KI)
- Deionized Water

#### Stage 1: Formation of Ethyl 4-chlorobenzimidate Hydrochloride (Pinner Salt)

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).
- **HCl Gas Introduction:** Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature at or below 5°C. Continue bubbling HCl until the solution is saturated and a precipitate begins to form.
- **Precipitation and Isolation:** Seal the flask and store it in a refrigerator (4°C) for 12-24 hours to allow for complete precipitation of the imidate hydrochloride salt.
- **Work-up:** Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield the Pinner salt intermediate.

#### Stage 2: Ammonolysis to 4-Chlorobenzamidine Hydrochloride and Anion Exchange

- **Ammonolysis:** Suspend the dried ethyl 4-chlorobenzimidate hydrochloride (1 equivalent) in a fresh portion of anhydrous ethanol. Cool the suspension in an ice bath.
- **Ammonia Addition:** Add a solution of ammonia in ethanol (approx. 2.5 equivalents) dropwise to the stirred suspension.
- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. The solid Pinner salt will gradually be replaced by the

precipitate of ammonium chloride.

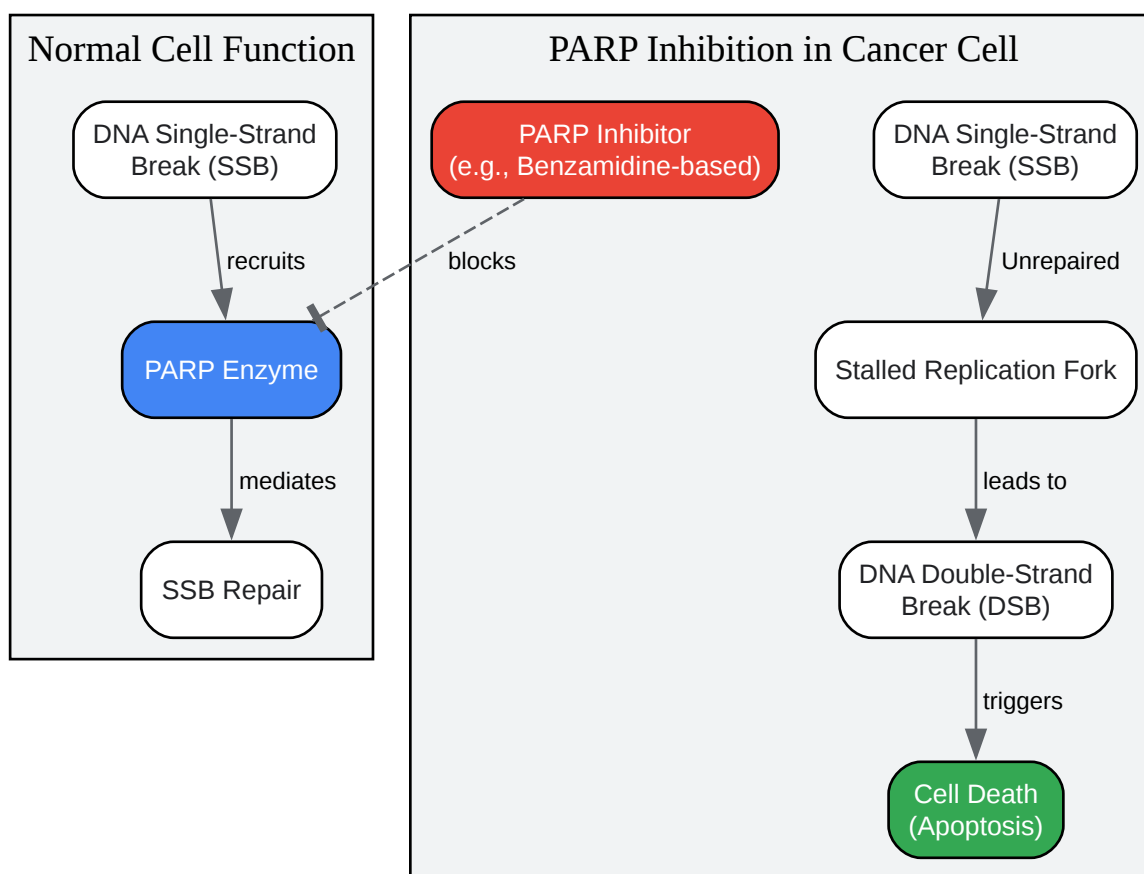
- Isolation of Hydrochloride Salt: Remove the ammonium chloride byproduct by filtration. Concentrate the filtrate under reduced pressure to yield crude 4-chlorobenzamidine hydrochloride.
- Anion Exchange to Hydroiodide: Dissolve the crude hydrochloride salt in a minimal amount of warm deionized water. Add a concentrated aqueous solution of potassium iodide (KI, ~1.2 equivalents).
- Final Product Isolation: Cool the solution in an ice bath. The less soluble **4-chlorobenzamidine hydroiodide** will precipitate out. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

## Applications in Drug Discovery and Research

The 4-chlorobenzamidine scaffold is a key structural motif in the design of various enzyme inhibitors. Its derivatives have shown significant potential as anticancer and antimicrobial agents.<sup>[6]</sup>

### Role as a PARP Inhibitor Fragment

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.<sup>[6]</sup> The benzamide moiety is a core component of many potent PARP inhibitors. 4-Chlorobenzamidine can serve as a key intermediate or fragment in the synthesis of novel PARP inhibitors, where the amidine group can form crucial interactions in the enzyme's active site.



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Caption: Mechanism of synthetic lethality via PARP inhibition.

## Intermediate for Tyrosine Kinase Inhibitors

Tyrosine kinases are another important class of enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation.[6] The 4-chlorobenzamide moiety has been successfully incorporated into molecules designed to inhibit these kinases.[6] **4-Chlorobenzamidine hydroiodide** provides a reactive handle to build more complex molecules that can target the ATP-binding site of various tyrosine kinases.

## Safety and Handling

According to its Safety Data Sheet (SDS), **4-Chlorobenzamidine hydroiodide** is classified as a hazardous chemical.[4]

- Hazards: Causes skin irritation and may cause serious eye irritation.[4] The toxicological properties have not been fully investigated.[4]
- Precautions: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4] For skin contact, wash off immediately with plenty of water.[4] Seek medical attention if irritation persists.

## Conclusion

**4-Chlorobenzamidine hydroiodide** is a strategically important chemical compound for researchers in medicinal chemistry and drug development. Its combination of a biologically active benzamidine core and a modulating chloro-substituent makes it a versatile starting material for the synthesis of targeted enzyme inhibitors and other novel therapeutics. This guide has provided the essential physicochemical data, a detailed synthetic protocol, and an overview of its potential high-value applications, equipping scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.

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